molecular formula C5H9ClN2O2 B158892 3-Aminopiperidine-2,6-dione hydrochloride CAS No. 24666-56-6

3-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B158892
CAS No.: 24666-56-6
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N
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Description

3-Aminopiperidine-2,6-dione hydrochloride: is an organic compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including thalidomide analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Aminopiperidine-2,6-dione hydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with L-Glutamine.

    Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary butoxycarbonyl-L-Glutamine.

    Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tertiary butoxycarbonyl-3-aminopiperidine-2,6-dione.

    Deprotection: The protected intermediate is then deprotected in an acidic medium to yield 3-Aminopiperidine-2,6-dione, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:

    Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

    Purification: Using crystallization and filtration techniques to obtain high-purity product.

    Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Produces imides and other oxidized derivatives.

    Reduction: Yields various amine derivatives.

    Substitution: Forms substituted piperidine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Aminopiperidine-2,6-dione hydrochloride is unique due to its specific role as an intermediate in the synthesis of these potent pharmaceuticals. Its chemical structure allows for versatile modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947609
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2686-86-4, 24666-56-6
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopiperidine-2,6-dione hydrochloride
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Record name Glutamimide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Aminopiperidine-2,6-dione hydrochloride
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3-Aminopiperidine-2,6-dione hydrochloride
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3-Aminopiperidine-2,6-dione hydrochloride
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Customer
Q & A

Q1: What is the role of 3-Aminopiperidine-2,6-dione hydrochloride in the synthesis of pomalidomide?

A1: this compound serves as a crucial starting material in the novel synthesis of pomalidomide. [] It reacts with 4-nitroisobenzofuran-1,3-dione through a three-step process, ultimately yielding the desired pomalidomide product. []

Q2: What are the advantages of this new synthetic route for pomalidomide using this compound?

A2: The research highlights several advantages of this new synthetic route:

  • Efficiency: The three-step reaction boasts a total yield of 65%, suggesting a relatively efficient synthesis. []
  • Purity: The final pomalidomide product exhibits a high-performance liquid chromatographic (HPLC) purity of 99.56%. []
  • Low Palladium Residue: The process achieves a low palladium residue level of 2 ppm, highlighting its environmental friendliness compared to potential alternative methods. []

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